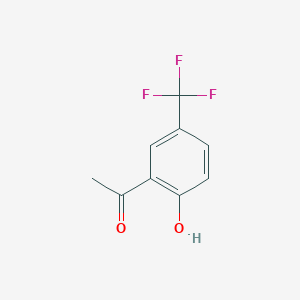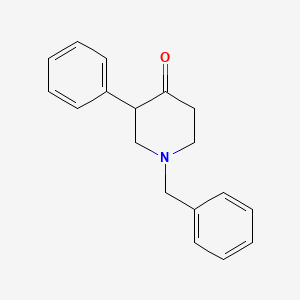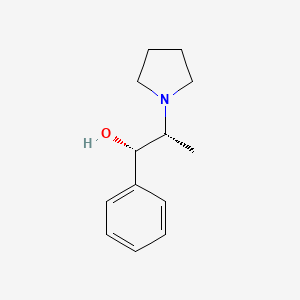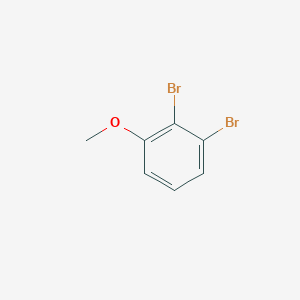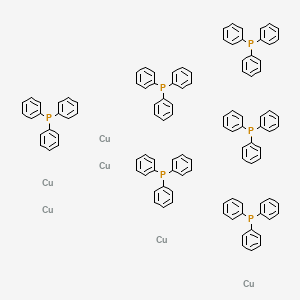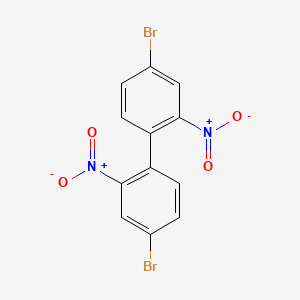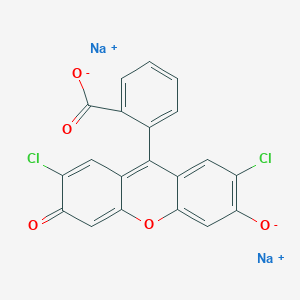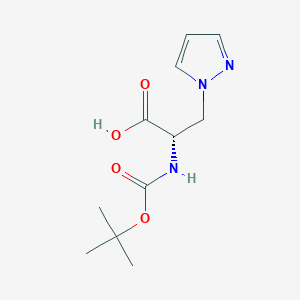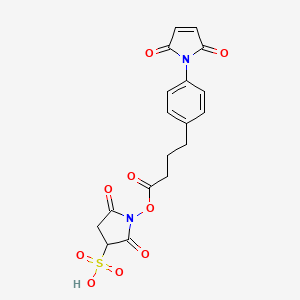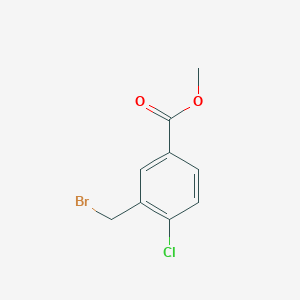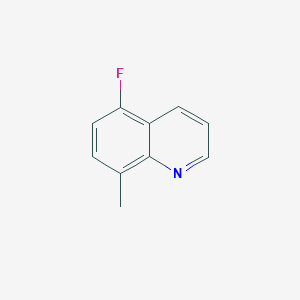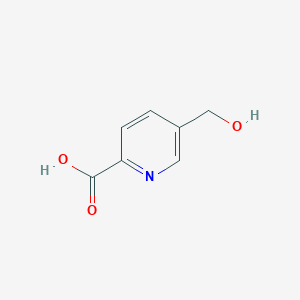
5-(Hydroxymethyl)picolinic acid
Descripción general
Descripción
5-(Hydroxymethyl)picolinic acid is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 . It is also known as 5-(hydroxymethyl)-2-pyridinecarboxylic acid . The compound is typically stored in a refrigerator and appears as a white to yellow to pale-brown solid .
Synthesis Analysis
The synthesis of 5-(Hydroxymethyl)picolinic acid involves several steps. One method involves the concentration of a mixture to about 20 mL, which is then cooled. The precipitated acid is collected by filtration, yielding 2-Carboxy-5-hydroxymethylpyridine in 97% yield (6.1 g). A portion of this is recrystallized from H2O to obtain an analytical sample .Molecular Structure Analysis
The molecular structure of 5-(Hydroxymethyl)picolinic acid contains a total of 18 bonds. These include 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 2 hydroxyl groups, 1 primary alcohol, and 1 Pyridine .Physical And Chemical Properties Analysis
5-(Hydroxymethyl)picolinic acid is a white to yellow to pale-brown solid . It has a molecular weight of 153.14 and a molecular formula of C7H7NO3 . The compound is typically stored in a refrigerator .Aplicaciones Científicas De Investigación
Herbicide Development
5-(Hydroxymethyl)picolinic acid and its derivatives have been studied for their potential use in the development of synthetic auxin herbicides . These compounds have shown promising results in inhibiting the growth of certain plants, making them potential candidates for new herbicides .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies to understand the effect of different substitutions on the herbicidal activity . This helps in the design and synthesis of more potent herbicides .
Metabolite Detection
5-(Hydroxymethyl)picolinic acid is a key metabolite found in the amino acid tryptophan . It has been studied for its role in mental health disorders, and there is ongoing research into developing a rapid sensor to detect this compound .
Mental Health Research
The compound has been linked to various mental health conditions, including major depression . Therefore, it could potentially be used as a biomarker for these conditions .
Electrochemical Sensor Development
There has been research into developing a molecularly imprinted polymers (MIPs)-based electrochemical sensor that could rapidly and selectively detect 5-(Hydroxymethyl)picolinic acid . This sensor could be used in the rapid and selective detection of the compound by electrochemical analysis .
Chemical Synthesis
5-(Hydroxymethyl)picolinic acid can be used as a starting material or intermediate in the synthesis of other complex molecules .
Mecanismo De Acción
Target of Action
The primary target of 5-(Hydroxymethyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
5-(Hydroxymethyl)picolinic acid interacts with its targets, the Zinc Finger Proteins, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, among other cellular processes .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport . By disrupting the function of Zinc Finger Proteins, it potentially affects the pathways these proteins are involved in, including those related to viral replication and packaging .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption
Result of Action
The molecular and cellular effects of 5-(Hydroxymethyl)picolinic acid’s action include the inhibition of viral replication and packaging . It has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Action Environment
It is known that the compound is stable under inert gas (nitrogen or argon) at 2-8°c .
Safety and Hazards
The safety information for 5-(Hydroxymethyl)picolinic acid indicates that it has several hazard statements, including H302, H315, H319, H335 . The precautionary statements include P261 . The compound is typically stored in a refrigerator and its physical form is a white to yellow to pale-brown solid .
Direcciones Futuras
Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . This suggests potential future directions for the study and application of 5-(Hydroxymethyl)picolinic acid.
Propiedades
IUPAC Name |
5-(hydroxymethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-3,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOQWSKCLFWNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542789 | |
| Record name | 5-(Hydroxymethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)picolinic acid | |
CAS RN |
39977-41-8 | |
| Record name | 5-(Hydroxymethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

